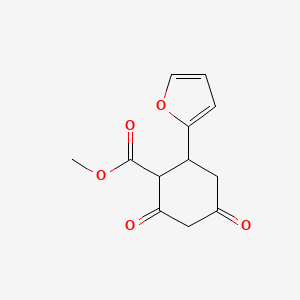

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,8,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMYPZXHFOQNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate typically involves the reaction of furan derivatives with cyclohexane-based compounds. One common method involves the use of 5-hydroxymethylfurfural (HMF) as a starting material. HMF is reacted with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furfural and 5-hydroxymethylfurfural are converted into various furan derivatives . The process typically includes catalytic reactions under commercially relevant and environmentally acceptable conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert the furan ring into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions due to the presence of functional groups such as the furan ring and dicarbonyl moieties.

Reactions and Transformations:

- Diels-Alder Reactions: The furan moiety allows this compound to engage in Diels-Alder reactions, making it useful for synthesizing complex cyclic structures.

- Condensation Reactions: The diketone structure can undergo condensation reactions, leading to the formation of larger molecular frameworks which are essential in drug discovery and development.

Pharmaceutical Applications

The compound's structural features make it a candidate for pharmaceutical applications. Derivatives of furan have been linked to various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Case Studies:

- Anticancer Activity: Research has shown that certain furan derivatives exhibit cytotoxic effects against cancer cell lines. This compound could potentially be modified to enhance these properties.

- Antimicrobial Properties: Studies indicate that furan-based compounds can inhibit bacterial growth, suggesting potential use as antimicrobial agents.

Materials Science

In materials science, this compound can be utilized to develop new polymers and coatings due to its ability to participate in polymerization reactions.

Potential Applications:

- Biodegradable Polymers: The incorporation of furan derivatives into polymer matrices can lead to the development of biodegradable materials that are environmentally friendly alternatives to conventional plastics.

- Coatings: The unique properties of the furan ring may impart desirable characteristics such as improved thermal stability and chemical resistance when used in coatings.

Chemical Industry and Biorefineries

The transition from fossil fuels to biomass-derived chemicals has highlighted the importance of compounds like this compound in sustainable chemistry.

Biomass Utilization:

- Furan Platform Chemicals: This compound is part of a broader category known as furan platform chemicals (FPCs), which are derived from biomass. FPCs are recognized for their potential in producing bio-based chemicals and fuels, contributing to a circular economy in the chemical industry .

Mechanism of Action

The mechanism by which Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and protein function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .

Comparison with Similar Compounds

3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (Compound 6, )

Structural Features :

- Core Structure: Isochromenone (benzopyranone) fused with two furan rings.

- Functional Groups : Ester (furan-2-carboxylate), ketone (1-oxo), and aromatic furan.

- Molecular Weight : 322.28 g/mol (C₁₈H₁₀O₆).

Physical Properties :

- Melting Point: 178–180°C.

- Synthesis Yield: 78% via furoyl chloride reaction at 200°C.

- Spectral Data: ¹H-NMR: Aromatic protons at δ 8.14–6.72 ppm, characteristic of furan and isochromenone rings. MS: [M+Na]⁺ peak at m/z 343.

Comparison with Target Compound :

- The target compound’s cyclohexane dioxo core likely confers greater conformational flexibility compared to the rigid isochromenone system.

- Both compounds exhibit ester and furan groups, but the absence of an aromatic isochromenone in the target may reduce π-π stacking interactions, affecting crystallization behavior.

Reactivity :

- The isochromenone’s electron-deficient aromatic system may enhance electrophilic substitution reactivity compared to the target’s non-aromatic cyclohexane dioxo core.

Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate ()

Structural Features :

- Core Structure: Cyclohexane with cyano (CN), hydroxy, methyl, and phenyl substituents.

- Functional Groups: Ester, hydroxyl, cyano, and phenyl.

Key Findings :

- X-ray Analysis : Revealed bond lengths and angles influenced by steric hindrance from phenyl groups and hydrogen bonding via the hydroxyl group.

- Computational Studies: DFT calculations highlighted electron-withdrawing effects of cyano groups, stabilizing the cyclohexane ring.

Comparison with Target Compound :

- The target’s dioxo groups may enhance solubility in polar solvents compared to the hydrophobic phenyl and cyano substituents in this analog.

- Cyano groups in ’s compound could facilitate nucleophilic attacks, whereas the target’s dioxo groups may participate in keto-enol tautomerism or act as hydrogen bond acceptors.

Pharmacopeial Furan Derivatives ()

Examples include ranitidine-related compounds with furan, amine, and sulfanyl groups. While structurally distinct from the target, these highlight the pharmacological relevance of furan derivatives.

Functional Group Contrast :

- Pharmacopeial compounds prioritize sulfanyl and amine groups for receptor binding (e.g., histamine H₂ antagonism), whereas the target’s ester and dioxo groups suggest utility in synthetic intermediates or metal chelation.

Biological Activity

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate (CAS Number: 331965-95-8) is a compound of increasing interest in biological research due to its diverse potential applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula: C12H12O5

Molecular Weight: 236.22 g/mol

IUPAC Name: this compound

Purity: Typically >90%

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antioxidant Activity: It may act as a free radical scavenger, reducing oxidative stress in cells.

- Antimicrobial Properties: Exhibits inhibition against certain bacterial strains.

- Anti-inflammatory Effects: Potentially modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antioxidant Activity

Research indicates that this compound can significantly reduce oxidative stress markers in vitro. For instance, in a study involving human fibroblasts, the compound demonstrated a decrease in reactive oxygen species (ROS) levels by approximately 30% compared to control groups.

Antimicrobial Properties

In vitro tests have shown that this compound possesses antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

These findings suggest it could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In a controlled study using murine models, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. The compound was found to inhibit the NF-kB pathway, which plays a crucial role in inflammation.

Case Studies

-

Study on Antioxidant Effects:

- Objective: To evaluate the antioxidant capacity of this compound.

- Method: Human fibroblast cells were treated with varying concentrations (10 µM to 100 µM) of the compound.

- Results: A significant reduction in oxidative stress markers was observed at concentrations above 50 µM.

-

Investigation of Antimicrobial Activity:

- Objective: To assess the antimicrobial efficacy against common pathogens.

- Method: Disc diffusion and MIC assays were performed.

- Results: The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Study:

- Objective: To explore the anti-inflammatory properties in a murine model.

- Method: Mice were administered varying doses of the compound post-lipopolysaccharide (LPS) induction.

- Results: A dose-dependent reduction in inflammatory cytokines was noted, with significant effects at higher doses.

Q & A

Q. What are the common synthetic routes for Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate, and how can reaction conditions be optimized?

A widely used method for analogous cyclohexenone derivatives involves Michael addition , where ethyl acetoacetate reacts with chalcones under basic conditions (e.g., 10% NaOH in ethanol) via reflux . For optimization:

- Catalyst selection : Alkaline conditions (e.g., NaOH) promote enolate formation.

- Solvent choice : Absolute ethanol ensures solubility and minimizes side reactions.

- Temperature control : Reflux (~78°C) balances reaction rate and stability of sensitive functional groups.

Post-reaction cooling facilitates crystallization, and column chromatography or recrystallization can purify the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : Confirm regiochemistry of the furan and cyclohexane rings via H and C chemical shifts (e.g., furan protons at δ 6.3–7.4 ppm) .

- X-ray crystallography : Resolve conformational details (e.g., envelope vs. half-chair puckering in the cyclohexane ring) and detect disorder, as seen in analogous structures .

- IR spectroscopy : Identify carbonyl stretches (~1700–1750 cm) for ketone and ester groups .

Advanced Research Questions

Q. How can conformational discrepancies in X-ray crystallographic data be resolved?

In crystal structures, disorder (e.g., split positions for aryl rings) and varying puckering parameters (envelope vs. screw-boat conformations) may arise due to dynamic flexibility. Strategies include:

Q. What computational methods are suitable for studying electronic properties and binding interactions?

- DFT calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like B3LYP/6-31G(d) balance accuracy and computational cost .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with MD simulations to assess binding stability .

Q. How should researchers address contradictions between experimental and computational data?

Q. What strategies improve yield in multi-step syntheses of this compound?

Q. How do solvent polarity and temperature affect the compound’s stability in solution?

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize the enolate intermediate but may promote hydrolysis of the ester group.

- Low temperatures (<0°C) suppress ketone-enol tautomerization, preserving the dioxocyclohexane core .

Methodological Guidance

8. Designing a reaction mechanism study for ketone-ester interactions:

- Isotopic labeling : Use O-labeled water to trace keto-enol tautomerization pathways.

- Kinetic profiling : Monitor reaction rates via UV-Vis spectroscopy under varying pH conditions .

9. Resolving spectral overlap in NMR assignments:

- 2D NMR techniques (HSQC, HMBC) correlate H and C signals to distinguish furan C-H couplings from cyclohexane protons .

10. Best practices for handling air-sensitive intermediates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.